Syrosingopine - 84-36-6

Syrosingopine

Catalog Number: EVT-282900
CAS Number: 84-36-6
Molecular Formula: C35H42N2O11
Molecular Weight: 666.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Syrosingopine is a yohimban alkaloid.

Reserpine

    Rescinnamine

    • Relevance: Like syrosingopine, rescinnamine belongs to the Rauwolfia alkaloid family and exhibits antihypertensive activity. Research suggests that rescinnamine has an intermediate potency for central actions compared to reserpine (most potent) and syrosingopine (least potent) []. In terms of antihypertensive activity, rescinnamine's potency falls between reserpine and syrosingopine in human subjects [].

    Phenformin

    • Relevance: While structurally unrelated to syrosingopine, phenformin shows synergistic anticancer activity when combined with it []. This synergy is attributed to the combined effects of syrosingopine's inhibition of lactate transporters (MCT1/4) and phenformin's inhibition of mitochondrial complex I, leading to metabolic disruption and cell death in cancer cells.

    Metformin

    • Relevance: Metformin, like phenformin, exhibits synergistic anticancer activity in combination with syrosingopine [, ]. The mechanism of this synergy is thought to be similar to that of phenformin, involving the dual inhibition of mitochondrial respiration and lactate export, resulting in synthetic lethality in cancer cells.

    AR-C155858

      AZD3965

      • Relevance: AZD3965 and syrosingopine share a target in MCT1, a major lactate transporter. While AZD3965 is a highly specific MCT1 inhibitor, syrosingopine inhibits both MCT1 and MCT4 []. Studies show that both single and dual inhibition of MCT1/4 using AZD3965 and syrosingopine, respectively, can reduce MM cell proliferation [], suggesting their potential role in anti-cancer therapies.

      Oligomycin

      • Relevance: Oligomycin, like metformin and phenformin, disrupts mitochondrial energy production, albeit through a different mechanism. Syrosingopine is proposed to be used in combination with mitochondrial inhibitors like oligomycin for cancer treatment and immunosuppression [], highlighting the potential synergy between these compounds in disrupting cellular metabolism.

      Methyl O-(4-hydroxy-6-methoxycinnamoyl) reserpate (CD-3400)

      • Relevance: Both CD-3400 and syrosingopine are synthetic derivatives of reserpine and exhibit sustained antihypertensive activity. In studies comparing their efficacy, reserpine demonstrated the strongest antihypertensive effects, followed by rescinnamine, and then CD-3400 and syrosingopine, which showed comparable potency [].
      Source and Classification

      Syrosingopine is derived from the plant Syrosingonia, belonging to the family of alkaloids. It is classified chemically as a monocarboxylate transporter inhibitor, specifically targeting MCT1 and MCT4 with significantly higher potency against MCT4. The compound's structural characteristics and its pharmacological properties have made it a subject of extensive research in cancer biology and metabolic studies.

      Synthesis Analysis

      The synthesis of syrosingopine involves several steps that can vary depending on the starting materials and desired purity. A common synthetic route begins with the extraction of alkaloids from the Syrosingonia plant, followed by purification processes such as recrystallization or chromatography.

      Key Parameters in Synthesis:

      • Starting Materials: Alkaloid precursors from Syrosingonia.
      • Reagents: Various organic solvents and acids may be used to facilitate extraction and purification.
      • Conditions: Temperature, pH, and reaction time are critical for optimizing yield and purity.

      The detailed synthesis procedures can be found in specialized literature focusing on natural product chemistry.

      Molecular Structure Analysis

      Syrosingopine has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound exhibits a molecular formula that can be represented as C₁₈H₂₃N₃O₃S, indicating the presence of nitrogen, oxygen, and sulfur atoms alongside carbon and hydrogen.

      Structural Features:

      • Functional Groups: Includes hydroxyl (-OH), amine (-NH₂), and sulfonic acid groups.
      • Chirality: Syrosingopine possesses chiral centers, which may influence its pharmacodynamics.
      • 3D Configuration: Molecular modeling studies suggest that the spatial arrangement of atoms is crucial for its interaction with monocarboxylate transporters.

      Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are typically employed to confirm the structure.

      Chemical Reactions Analysis

      Syrosingopine participates in various chemical reactions primarily associated with its role as an inhibitor of monocarboxylate transporters. Its mechanism involves binding to the transporter proteins, thereby preventing lactate transport across cell membranes.

      Key Reactions:

      • Inhibition Reaction: Syrosingopine binds to the active site of MCT1/MCT4, blocking lactate efflux.
      • Metabolic Pathway Alteration: By inhibiting these transporters, syrosingopine alters cellular metabolism, leading to increased intracellular lactate levels and decreased extracellular acidification rates.

      These reactions have been characterized through in vitro studies using cancer cell lines, demonstrating significant changes in metabolic profiles upon treatment with syrosingopine.

      Mechanism of Action

      The primary mechanism of action for syrosingopine involves its inhibition of monocarboxylate transporters. This inhibition leads to:

      • Accumulation of Lactate: As lactate cannot be efficiently exported from cells, intracellular concentrations rise.
      • Altered pH Levels: The increase in intracellular lactate contributes to changes in intracellular pH, which can affect various cellular processes including apoptosis.
      • Impact on Cancer Cell Metabolism: In glycolytic tumors like MDA-MB-231 breast cancer cells, syrosingopine's action results in reduced cell proliferation and increased apoptosis rates due to metabolic stress.

      Studies have shown that these effects are more pronounced in glycolytic cancer models compared to oxidative ones, suggesting a metabolic dependency on MCT inhibition.

      Physical and Chemical Properties Analysis

      Syrosingopine exhibits several notable physical and chemical properties:

      • Solubility: It is soluble in organic solvents but has limited solubility in water.
      • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
      • Melting Point: Specific melting point data can vary based on purity but typically falls within a defined range suitable for characterization.

      These properties are crucial for understanding its behavior in biological systems and during formulation for therapeutic use.

      Applications

      The applications of syrosingopine extend beyond its original use as an antihypertensive drug:

      • Cancer Therapy: Its role as an MCT1/MCT4 inhibitor positions it as a potential therapeutic agent in oncology, particularly for tumors reliant on glycolytic metabolism.
      • Metabolic Research: Syrosingopine serves as a tool for studying metabolic pathways involving lactate transport and cellular respiration.
      • Combination Therapies: Research indicates synergistic effects when combined with other agents like metformin, enhancing anti-tumor efficacy through dual metabolic targeting.
      Mechanistic Insights into Syrosingopine as a Dual MCT1/MCT4 Inhibitor

      Molecular Targeting of Lactate Transporters in Tumor Microenvironments

      Structural and Functional Inhibition of MCT1 and MCT4 Isoforms

      Syrosingopine is a clinically repurposed antihypertensive agent that functions as a potent dual inhibitor of monocarboxylate transporters MCT1 (SLC16A1) and MCT4 (SLC16A3). These transporters facilitate the co-export of lactate and H⁺ ions from cancer cells, a process critical for maintaining glycolytic flux and intracellular pH homeostasis in tumors. Syrosingopine binds to MCT1 and MCT4, competitively blocking their substrate-binding pockets, thereby preventing lactate efflux. This inhibition disrupts the "lactate shuttle" – a metabolic symbiosis where glycolytic tumor cells (reliant on MCT4) export lactate, which is then utilized by oxidative tumor cells (expressing MCT1) as a respiratory fuel [1] [6] [9]. Structurally, syrosingopine’s affinity arises from its ability to interact with conserved transmembrane domains of MCTs, particularly residues involved in proton coupling and substrate recognition [9].

      Differential Potency Profiles: IC50 Values and Isoform Selectivity

      Syrosingopine exhibits distinct inhibitory potencies for MCT1 and MCT4, with a marked selectivity toward MCT4. Biochemical assays reveal an IC₅₀ of 2.5 μM for MCT4 in HAP1 cells, compared to an IC₅₀ of 40 μM for MCT1 – indicating ~16-fold higher potency against MCT4 [5] [7]. This differential efficacy is critical in tumors where MCT4 is overexpressed under hypoxia, driving lactate export in highly glycolytic malignancies. The table below summarizes key inhibitory parameters:

      Table 1: Syrosingopine Inhibition Profiles for MCT Isoforms

      ParameterMCT1MCT4
      IC₅₀ (HAP1 cells)40 μM2.5 μM
      Substrate AffinityHigh (lactate, pyruvate)Low (lactate-specific)
      Hypoxia InductionNoYes (HIF-1α-dependent)

      This selectivity enables syrosingopine to preferentially target glycolytic tumor cells, which are dependent on MCT4 for lactate efflux [6] [7] [9].

      Disruption of pH Homeostasis in Cancer Cells

      Modulation of Extracellular Acidification Rates (ECAR)

      Syrosingopine significantly suppresses extracellular acidification rates (ECAR) – a direct measure of lactate/H⁺ efflux – in multiple cancer models. In MDA-MB-231 breast cancer cells (glycolytic phenotype), treatment with 10 μM syrosingopine reduced ECAR by >50% within 24 hours. Similarly, in FaDu pharyngeal squamous cell carcinoma (oxidative phenotype), 25 μM syrosingopine induced comparable ECAR suppression [4]. This reduction stems from intracellular lactate accumulation due to MCT blockade, which directly dampens glycolytic flux by feedback inhibition of lactate dehydrogenase (LDH). Consequently, glucose consumption and lactate secretion decrease by 40–60% in sensitive cell lines, as quantified via metabolomic profiling [4] [7].

      Intracellular Acidification and Apoptotic Induction

      Accumulated lactate in syrosingopine-treated cells drives significant intracellular acidification. In MDA-MB-231 cells, 72-hour exposure to 50 μM syrosingopine reduced intracellular pH (pHi) from ~7.2 to 6.8, while FaDu cells required 25 μM for similar effects [4]. This acidosis triggers mitochondrial apoptosis via multiple pathways:

      • Caspase Activation: Acidic pH promotes caspase-3/7 cleavage and cytochrome c release.
      • Oxidative Stress: Lactate accumulation elevates NADH/NAD⁺ ratios, disrupting mitochondrial electron transport and generating reactive oxygen species (ROS) [1] [8].
      • Energy Depletion: Glycolysis inhibition depletes ATP, synergizing with acidification to induce necroptosis in poorly buffered cells [4] [7].

      Flow cytometry analyses confirm a 3–5 fold increase in late apoptotic/necrotic cells after 72-hour syrosingopine treatment (25 μM) [4].

      Table 2: Metabolic and Apoptotic Effects of Syrosingopine in Cancer Cells

      Cell LinepHi ReductionGlucose Uptake ↓Lactate Secretion ↓Apoptosis Induction
      MDA-MB-231 (Breast)pH 7.2 → 6.8 (50 μM)60%55%4-fold increase
      FaDu (Pharyngeal)pH 7.2 → 6.8 (25 μM)20%30%3-fold increase

      Properties

      CAS Number

      84-36-6

      Product Name

      Syrosingopine

      IUPAC Name

      methyl (1R,15S,17R,18R,19S,20S)-17-(4-ethoxycarbonyloxy-3,5-dimethoxybenzoyl)oxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

      Molecular Formula

      C35H42N2O11

      Molecular Weight

      666.7 g/mol

      InChI

      InChI=1S/C35H42N2O11/c1-7-46-35(40)48-31-26(42-3)12-18(13-27(31)43-4)33(38)47-28-14-19-17-37-11-10-22-21-9-8-20(41-2)15-24(21)36-30(22)25(37)16-23(19)29(32(28)44-5)34(39)45-6/h8-9,12-13,15,19,23,25,28-29,32,36H,7,10-11,14,16-17H2,1-6H3/t19-,23+,25-,28-,29+,32+/m1/s1

      InChI Key

      ZCDNRPPFBQDQHR-SSYATKPKSA-N

      SMILES

      [H][C@@]12C(NC3=C4C=CC(OC)=C3)=C4CCN1C[C@]5(C[C@@H](OC(C6=CC(OC)=C(OC(OCC)=O)C(OC)=C6)=O)[C@H](OC)[C@@H](C(OC)=O)[C@]5(C2)[H])[H]

      Solubility

      Soluble in DMSO

      Synonyms

      Syrosingopine; HF-41T; SU 3118

      Canonical SMILES

      CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)OC2CC3CN4CCC5=C(C4CC3C(C2OC)C(=O)OC)NC6=C5C=CC(=C6)OC)OC

      Isomeric SMILES

      CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)O[C@@H]2C[C@@H]3CN4CCC5=C([C@H]4C[C@@H]3[C@@H]([C@H]2OC)C(=O)OC)NC6=C5C=CC(=C6)OC)OC

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.